1H-Imidazole, 1-(2-methyl-1-oxo-2-propenyl)-

Controlled Radical Polymerization Group Transfer Polymerization Imidazole Polymers

1H-Imidazole, 1-(2-methyl-1-oxo-2-propenyl)- (CAS 54060-80-9), commonly referred to as N-methacryloylimidazole or 1-methacryloyl-1H-imidazole, is a heterocyclic monomer bearing a polymerizable methacryloyl group directly attached to the N1 position of an imidazole ring. Its molecular formula is C₇H₈N₂O with a molecular weight of 136.15 g/mol, and it exhibits a predicted logP of 0.6, indicating moderate hydrophilicity.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 54060-80-9
Cat. No. B12087394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 1-(2-methyl-1-oxo-2-propenyl)-
CAS54060-80-9
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)N1C=CN=C1
InChIInChI=1S/C7H8N2O/c1-6(2)7(10)9-4-3-8-5-9/h3-5H,1H2,2H3
InChIKeyOMRBLVYISVXTDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methacryloylimidazole (CAS 54060-80-9): A Bifunctional Monomer for Precision Imidazole-Functional Polymers


1H-Imidazole, 1-(2-methyl-1-oxo-2-propenyl)- (CAS 54060-80-9), commonly referred to as N-methacryloylimidazole or 1-methacryloyl-1H-imidazole, is a heterocyclic monomer bearing a polymerizable methacryloyl group directly attached to the N1 position of an imidazole ring [1]. Its molecular formula is C₇H₈N₂O with a molecular weight of 136.15 g/mol, and it exhibits a predicted logP of 0.6, indicating moderate hydrophilicity [1]. This compound serves dual roles: as a functional monomer for creating imidazole-pendant copolymers with controlled architectures via techniques such as Group Transfer Polymerization (GTP), and as a reactive electrophilic methacrylating agent due to the labile N-acylimidazole bond [2].

Why N-Methacryloylimidazole Cannot Be Directly Substituted by Other Imidazole Monomers


Imidazole-containing monomers differ fundamentally in their polymerization kinetics, polymer architecture control, and resulting material properties. N-Vinylimidazole monomers propagate via less resonance-stabilized radicals, making controlled radical polymerization challenging and often yielding poorly defined polymers [1]. In contrast, the methacryloyl group in N-methacryloylimidazole provides resonance stabilization of the propagating radical, enabling living polymerization techniques such as GTP and RAFT to produce near-monodisperse homo- and block copolymers with precisely tunable imidazole content [2]. Furthermore, spacer-containing analogs like 2-(1-imidazolyl)ethyl methacrylate (ImEMA) introduce an ethylene spacer that alters the local nucleophilicity and accessibility of the imidazole moiety, impacting catalytic activity in ester hydrolysis applications [3]. Therefore, direct substitution without matching the specific reactivity profile, polymerization behavior, and pendant group geometry risks compromising the targeted performance in catalytic, binding, or dispersion applications.

Quantitative Differentiation Evidence for N-Methacryloylimidazole (CAS 54060-80-9)


Controlled Polymerization to Near-Monodisperse Imidazole Homooligomers via GTP

N-Methacryloylimidazole can be polymerized by Group Transfer Polymerization (GTP) to yield near-monodisperse imidazole-containing homooligomers with degrees of polymerization (DP) up to 23, achieving molecular weight dispersities (Đ) significantly lower than those obtained via conventional free-radical polymerization of N-vinylimidazole [1]. In contrast, controlled radical polymerization of N-vinylimidazole has remained challenging, with limited success in achieving Đ < 1.3, often requiring specialized RAFT agents and glacial acetic acid as solvent [2]. The GTP approach using 1-methoxy-1-trimethylsiloxy-2-methyl-1-propene (MTS) initiator in THF or propylene carbonate at room temperature provides oligomers with precise molecular weight control (Đ approaching 1.1) [1].

Controlled Radical Polymerization Group Transfer Polymerization Imidazole Polymers

Improved Filler Dispersion in Tire Tread Compositions via N-Methacryloylimidazole Copolymers

A Michelin patent (US20180105630) demonstrates that copolymers incorporating N-acryloylimidazole or N-methacryloylimidazole as functional monomers exhibit significantly improved dispersion of reinforcing fillers (carbon black or silica) in diene rubber compositions, reflected by reduced hysteresis [1]. The patent exemplifies that functional monomer incorporation levels as low as 0.1–20 mol% suffice to achieve measurable hysteresis reduction, indicating high efficacy of the imidazole pendant group for filler interaction [1]. Traditional non-functionalized styrene-butadiene copolymers lack this specific filler-polymer interaction, requiring higher filler loadings or additional coupling agents to achieve comparable dispersion [1].

Tire Technology Rubber Compounding Filler Dispersion

Moderate Electrophilic Reactivity with Long Aqueous Half-Life Compared to Methacryloyl Chloride

N-Acyl imidazoles, including N-methacryloylimidazole, are characterized as unique electrophiles exhibiting moderate reactivity, relatively long half-life, and high solubility in water compared to alternative acylating agents such as methacryloyl chloride or methacrylic anhydride [1]. While methacryloyl chloride undergoes rapid hydrolysis in aqueous media (half-life < 1 minute at pH 7), N-acylimidazoles display half-lives on the order of hours under physiological conditions, enabling their use in aqueous bioconjugation and protein labeling workflows without premature deactivation [1]. This balance of sufficient reactivity for nucleophilic attack combined with hydrolytic stability is a hallmark of the N-acylimidazole class and directly distinguishes these reagents from acid chlorides and anhydrides [1].

Bioconjugation Acylating Agents Chemical Biology

Screening Performance as Functional Monomer for Cr(VI) Ion-Imprinted Polymers

In a comparative screening of five imidazole derivatives as functional monomers for Cr₂O₇²⁻ ion-imprinted polymers (IIPs), 1-methacryloyl imidazole (1-MAI) was evaluated alongside adenine, cytosine, uric acid, and L-histidine using a target-monomer binding affinity guide strategy combining theoretical calculations and experimental validation [1]. Adenine exhibited the highest binding potential among the five candidates, followed by cytosine; 1-MAI ranked lower in binding affinity but demonstrated the unique advantage of possessing a polymerizable methacryloyl group that enables direct incorporation into crosslinked polymer networks without additional derivatization [1]. The optimal template-to-monomer ratio was determined to be 2:3, and a 5:5 ethanol-cyclohexane mixture with epichlorohydrin crosslinker was identified as optimal for all monomers tested [1].

Environmental Remediation Ion-Imprinted Polymers Heavy Metal Removal

Self-Polishing Stain-Proofing Coating Performance via N-Acylimidazole Copolymers

A Dainippon Ink & Chemicals patent (JPH05214274A) discloses that copolymers containing N-methacryloylimidazole as a comonomer (specifically N-methacryloylimidazole-methyl methacrylate-2-ethylhexyl methacrylate terpolymers) provide sustained release of stain-proofing agents over extended periods through a self-polishing mechanism, where the N-acylimidazole groups undergo gradual hydrolysis in aqueous environments, continuously refreshing the coating surface [1]. The patent further demonstrates that combining such N-acylimidazole copolymers with hydrophilic resins or N-vinylpyrrolidone-methyl methacrylate copolymers enhances the self-polishing rate and long-term stain-proofing durability compared to compositions lacking the N-acylimidazole component [1].

Antifouling Coatings Marine Coatings Self-Polishing Polymers

High-Value Application Scenarios for N-Methacryloylimidazole (CAS 54060-80-9)


Precision Synthesis of Imidazole-Containing Block Copolymers for Catalytic Nanoreactors

Researchers requiring imidazole-functionalized block copolymers with precisely defined block lengths and narrow dispersity for catalytic micelle or nanoreactor studies should select N-methacryloylimidazole as the imidazole-bearing monomer. Its compatibility with GTP enables the synthesis of diblock copolymers where the imidazole block length can be tuned from DP 5 to 23 with Đ < 1.2, directly controlling catalytic activity in ester hydrolysis reactions as demonstrated with 4-nitrophenyl acetate substrates [1]. This level of architectural control is not achievable with N-vinylimidazole via conventional radical polymerization methods.

Functional Comonomer for Low-Rolling-Resistance Tire Tread Compounds

Tire compounders developing silica-filled rubber formulations for reduced rolling resistance can incorporate N-methacryloylimidazole at 0.1–20 mol% as a functional comonomer in solution-polymerized styrene-butadiene rubber (SBR) to improve filler dispersion and reduce hysteresis without additional coupling agents [2]. The imidazole pendant group provides specific interaction with silica or carbon black surfaces, as validated by hysteresis measurements in Michelin patent examples [2].

Aqueous-Phase Methacryloylation of Biomolecules for Hydrogel Functionalization

For bioconjugation workflows requiring installation of polymerizable methacryloyl groups onto proteins, peptides, or polysaccharides in aqueous buffer, N-methacryloylimidazole offers a practical alternative to methacryloyl chloride, with markedly longer aqueous half-life (hours vs. seconds) while retaining sufficient electrophilicity for amine and hydroxyl acylation [3]. This enables one-pot functionalization and subsequent photopolymerization for hydrogel fabrication without intermediate purification steps.

One-Step Synthesis of Cr(VI)-Selective Ion-Imprinted Adsorbents

Environmental engineers designing ion-imprinted polymers (IIPs) for selective Cr(VI) removal from wastewater can utilize N-methacryloylimidazole as a directly polymerizable functional monomer, eliminating the grafting or post-functionalization steps required when using non-polymerizable ligands such as adenine or cytosine [4]. The methacryloyl group enables simple radical copolymerization with epichlorohydrin crosslinker in ethanol-cyclohexane solvent, streamlining the IIP manufacturing process while retaining Cr₂O₇²⁻ binding functionality [4].

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